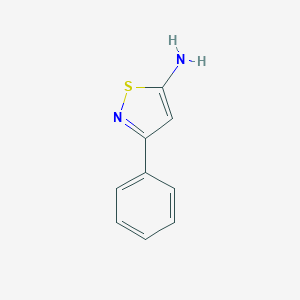

3-Phenylisothiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGKYVMNSHRALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504113 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-52-7 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylisothiazol-5-amine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisothiazol-5-amine is a heterocyclic amine containing a phenyl-substituted isothiazole core. While specific research on this compound is limited, its structural motifs are present in a variety of biologically active molecules. Isothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and neurological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and an exploration of the biological activities and mechanisms of action of structurally related isothiazole derivatives. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound and its analogs in drug discovery and development.

Chemical Properties

This compound is an organic compound with the chemical formula C₉H₈N₂S. Its structure consists of a five-membered isothiazole ring with a phenyl group attached at position 3 and an amine group at position 5.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | N/A |

| Molecular Weight | 176.24 g/mol | N/A |

| CAS Number | 14208-52-7 | N/A |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed scientific literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of 5-aminoisothiazoles. One common approach involves the cyclization of a β-ketonitrile precursor.

Plausible Experimental Protocol: Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of substituted isothiazoles.

Step 1: Synthesis of 3-oxo-3-phenylpropanenitrile

Benzoylacetonitrile can be synthesized via the Claisen condensation of ethyl benzoate and acetonitrile using a strong base like sodium ethoxide.

-

Reagents: Ethyl benzoate, acetonitrile, sodium ethoxide, diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a mixture of ethyl benzoate and acetonitrile dropwise to the stirred solution at room temperature.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-oxo-3-phenylpropanenitrile.

-

Step 2: Synthesis of this compound

The 3-oxo-3-phenylpropanenitrile can then be cyclized to form the desired this compound using a sulfurating and aminating agent.

-

Reagents: 3-oxo-3-phenylpropanenitrile, Lawesson's reagent, liquid ammonia, an appropriate solvent (e.g., toluene).

-

Procedure:

-

To a solution of 3-oxo-3-phenylpropanenitrile in an anhydrous solvent such as toluene, add Lawesson's reagent.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and then treat it with an excess of liquid ammonia under pressure in an autoclave.

-

After the reaction is complete, carefully vent the ammonia and concentrate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Figure 1: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action of Isothiazole Derivatives

While there is a lack of specific biological data for this compound, the broader class of isothiazole derivatives has been shown to possess significant biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal properties of isothiazole-containing compounds. The isothiazole ring is a key pharmacophore in several commercial biocides.

Table 1: Antimicrobial and Antifungal Activity of Representative Isothiazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Isothiazole-thiazole derivatives | Pseudoperonospora cubensis | EC₅₀ | 0.046 mg/L | [1] |

| Isothiazole-thiazole derivatives | Phytophthora infestans | EC₅₀ | 0.20 mg/L | [1] |

Note: This table presents data for structurally related compounds to indicate the potential of the isothiazole scaffold. No direct data for this compound was found.

Mechanism of Action

Recent research has begun to elucidate the mechanisms by which isothiazole derivatives exert their antifungal effects.

3.2.1. Inhibition of Oxysterol-Binding Protein (ORP)

Some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP) in fungi. ORPs are crucial for lipid homeostasis and transport within the fungal cell. Inhibition of ORP disrupts these essential processes, ultimately leading to fungal cell death.[1][2]

Figure 2: Proposed mechanism of antifungal action via ORP inhibition.

3.2.2. Induction of Systemic Acquired Resistance (SAR) in Plants

In the context of agricultural applications, certain isothiazole derivatives have been found to induce systemic acquired resistance (SAR) in plants. This is a plant-wide defense response that is activated by the salicylic acid signaling pathway. The activation of this pathway leads to the upregulation of pathogenesis-related (PR) genes, which enhances the plant's natural defenses against a broad range of pathogens.[1][3]

Figure 3: Isothiazole-induced systemic acquired resistance in plants.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents and agrochemicals. While direct research on this specific molecule is scarce, the documented biological activities of its structural analogs, particularly in the antimicrobial and antifungal arenas, are promising. The elucidation of mechanisms of action, such as the inhibition of oxysterol-binding protein and the induction of systemic acquired resistance, provides a rational basis for the design of new and more potent isothiazole-based compounds.

Future research should focus on the following areas:

-

Development of a robust and scalable synthesis for this compound to enable further investigation.

-

Comprehensive biological screening of this compound against a wide range of microbial and fungal pathogens to determine its specific activity profile.

-

Investigation of its mechanism of action to understand how it exerts its biological effects.

-

Structure-activity relationship (SAR) studies of derivatives of this compound to optimize its potency and selectivity.

By addressing these research gaps, the full potential of this compound and its derivatives as valuable tools in medicine and agriculture can be realized.

References

An In-depth Technical Guide to 3-Phenylisothiazol-5-amine (CAS 14208-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and an overview of the potential biological significance of 3-Phenylisothiazol-5-amine (CAS 14208-52-7). The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Information

This compound is a heterocyclic amine containing a phenyl-substituted isothiazole core. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds.

| Property | Value | Source |

| CAS Number | 14208-52-7 | [Internal Search] |

| Molecular Formula | C₉H₈N₂S | [Internal Search] |

| Molecular Weight | 176.24 g/mol | [Internal Search] |

| IUPAC Name | This compound | [Internal Search] |

| Synonyms | 5-Amino-3-phenylisothiazole | [Internal Search] |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | Based on related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [1] |

| Storage | Store at room temperature in a dry, sealed container away from light. | [2] |

Safety Data

The safety profile of this compound is not extensively documented. One source indicates it is not a hazardous substance or mixture.[3] However, data for structurally similar compounds, such as 4-Methyl-3-phenylisothiazol-5-amine and 1,2-Benzisothiazol-3-amine, suggest potential hazards.[4][5] Therefore, caution is advised, and standard laboratory safety protocols should be strictly followed.

GHS Hazard Classification (Potential based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Safety and Handling:

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[4] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |

| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell.[6] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[7][8] |

Synthesis and Spectroscopic Data

General Spectroscopic Data for Related Amines and Heterocycles:

| Spectroscopic Technique | Characteristic Peaks |

| Infrared (IR) Spectroscopy | N-H stretch: 3400–3250 cm⁻¹ (medium); C-N stretch (aromatic): 1335–1250 cm⁻¹ (strong) |

| ¹H NMR Spectroscopy | Aromatic protons: δ 7.0-8.0 ppm; Amine protons (NH₂): variable chemical shift, often a broad singlet. |

| ¹³C NMR Spectroscopy | Aromatic carbons: δ 110-160 ppm. |

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of various bioactive compounds.[10] Research into isothiazole derivatives suggests potential applications in several therapeutic areas.

Neurological Disorders

Derivatives of 3-phenyl-5-isothiazole have been investigated as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1). [Internal Search] The mGluR1 signaling pathway is implicated in various neurological processes, and its modulation is a target for the treatment of conditions such as persistent pain.

mGluR1 Signaling Pathway and Point of Inhibition:

Caption: mGluR1 signaling pathway and inhibition by an antagonist.

Antimicrobial Activity

The isothiazole core is a known toxophore present in various antimicrobial agents. [Internal Search] Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity.

Experimental Protocols

mGluR1 Antagonist Screening Assay (General Protocol)

This protocol outlines a general method for screening compounds for mGluR1 antagonist activity using a cell-based assay that measures intracellular calcium mobilization.

Workflow for mGluR1 Antagonist Screening:

Caption: Workflow for an mGluR1 antagonist screening assay.

Methodology:

-

Cell Culture: Maintain a cell line stably expressing the human mGluR1 receptor in appropriate culture medium.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with an assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from nanomolar to micromolar) to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a known mGluR1 agonist (e.g., (S)-3,5-DHPG) at a concentration that elicits a submaximal response (EC₈₀).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium response by the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against a specific bacterial strain.[2][11][12][13][14]

Workflow for MIC Determination by Broth Microdilution:

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

This technical guide provides a foundation for researchers and scientists working with this compound. Further experimental investigation is required to fully elucidate its physicochemical properties, safety profile, and biological activities.

References

- 1. Discovery of novel mGluR1 antagonists: a multistep virtual screening approach based on an SVM model and a pharmacophore hypothesis significantly increases the hit rate and enrichment factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. 1,2-Benzisothiazol-3-amine | C7H6N2S | CID 89966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. clhgroup.co.uk [clhgroup.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. This compound [myskinrecipes.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. bio.libretexts.org [bio.libretexts.org]

Technical Guide: Biological Activity Screening of 3-Phenylisothiazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, 3-phenylisothiazol-5-amine and its related structures have garnered significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the biological activity screening of this class of compounds, offering detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a foundational resource to facilitate further investigation and development of this compound derivatives as potential therapeutic agents.

Biological Activities and Quantitative Data Summary

Derivatives of the this compound core and related thiazole compounds have demonstrated significant activity across several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of phenylthiazole and phenylisothiazole derivatives has been evaluated against various cancer cell lines. Several compounds have shown potent inhibitory activity, often targeting specific cellular signaling pathways.

| Compound ID/Reference | Cancer Cell Line | Assay Type | IC50 / Activity | Target(s) |

| Compound 16[1] | H446 (Small Cell Lung Cancer) | Antiproliferative Assay | Superior to PIK93 | PI4KIIIβ, PI3K/AKT pathway |

| Compound 43[1] | H446 (Small Cell Lung Cancer) | Antiproliferative Assay | Superior to PIK93 | PI4KIIIβ, PI3K/AKT pathway |

| Compound 18 (CYC116)[2] | Various Cancer Cell Lines | Kinase Assay | K(i) = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | Aurora A and B kinases |

| Compound 6a[3] | OVCAR-4 (Ovarian Cancer) | Cytotoxicity Assay | IC50 = 1.569 ± 0.06 μM | PI3Kα |

| Compound 3b[4] | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4) | NCI-60 Screen | Growth %: -51.41, -41.20, -27.71 | Not specified |

| Compound 4i[5] | SNB-75 (CNS Cancer) | NCI-60 Screen | PGI = 38.94% | Not specified |

IC50: Half-maximal inhibitory concentration; K(i): Inhibition constant; PGI: Percent Growth Inhibition.

Antimicrobial Activity

The antimicrobial properties of isothiazole and thiazole derivatives have been investigated against a range of pathogenic bacteria and fungi. The data below highlights the minimum inhibitory concentrations (MIC) and zone of inhibition for representative compounds.

| Compound ID/Reference | Microorganism | Assay Type | MIC (µg/mL) / Zone of Inhibition (mm) |

| Thiazole substituted isoxazole and pyrazole analogs | S. aureus, B. subtilis, E. coli, S. typhi | Agar Diffusion | Moderate to good activity |

| Compounds 3g, 3i, 11[6] | S. aureus, B. cereus | Broth Microdilution | 250 |

| Compound 3g | P. aeruginosa, E. coli | MIC Determination | 0.21 µM |

| Compound 5d[7] | S. aureus | MIC/MBC Determination | MIC: 37.9–113.8 µM; MBC: 57.8–118.3 µM |

| Compound 8[8] | S. aureus, E. coli, A. niger | Cup Plate Method | MIC: 125-150 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory effects of this class of compounds using in vivo models. The percentage of edema inhibition is a key metric for evaluating their efficacy.

| Compound ID/Reference | Animal Model | Assay Type | Edema Inhibition (%) |

| Thiazole derivatives[9] | Rat | Carrageenan-induced paw edema | Appreciable activity |

| Phenothiazine derivatives 16 and 31[10] | Rat | Carrageenan-induced paw edema | 46.2% and 48.0% respectively |

| Thiazolo[3,2-b]1,2,4-triazole derivatives[11] | Mouse | Carrageenan paw edema | Up to 67% |

| Thiazolyl-N-phenyl piperazines[12] | Mouse | Carrageenan-induced paw edema | 44-74.1% |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

Materials:

-

Test compounds

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganisms in medium without the test compound) and negative controls (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[14][15]

Materials:

-

Rats or mice

-

Test compounds

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Administer the test compound or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce inflammation.[7]

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

-

The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

-

The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the relevant pathways and a general workflow for biological activity screening.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is a common target for anticancer drugs.[10][11]

Caption: The PI3K/Akt signaling cascade.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[2][9]

Caption: Role of Aurora kinases in mitotic progression.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel compounds like this compound derivatives.

Caption: A generalized experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. This guide provides a foundational framework for their systematic screening and evaluation. By utilizing the detailed experimental protocols, leveraging the summarized quantitative data, and understanding the underlying signaling pathways, researchers can effectively advance the exploration of these compounds as potential therapeutic agents. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are warranted to fully realize the therapeutic potential of this chemical scaffold.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of isothiazole core structures

An In-depth Technical Guide to the Physical and Chemical Properties of the Isothiazole Core

Introduction

Isothiazole, also known as 1,2-thiazole, is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1][2] First synthesized in 1956, the isothiazole core has become a cornerstone in synthetic and medicinal chemistry due to its unique electronic properties and metabolic stability.[3] This scaffold is a key component in a wide array of biologically active compounds, ranging from pharmaceuticals to advanced agrochemicals.[4][5][6]

The strategic placement of the electronegative nitrogen and sulfur atoms imparts a distinct reactivity profile, making the isothiazole ring a versatile building block for creating diverse molecular architectures.[7] Its derivatives have demonstrated significant therapeutic potential, leading to the development of blockbuster drugs such as the antipsychotics Ziprasidone and Lurasidone.[1][7] Furthermore, isothiazole-based compounds are utilized as anti-inflammatory, anticonvulsive, anticancer, and antidiabetic agents.[4][7] In agriculture, they serve as potent fungicides, herbicides, and pesticides.[5][6][8] This guide provides a comprehensive overview of the fundamental physical and chemical properties of the isothiazole core, intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

Isothiazole is a colorless liquid at room temperature with a distinct pyridine-like odor.[4][5][9] It is sparingly soluble in water but shows good solubility in common organic solvents.[4][9]

Physical Properties

The key physical properties of the unsubstituted isothiazole core are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₃NS | [1][5][10][11] |

| Molar Mass | 85.12 g/mol | [1][5] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Pyridine-like | [4][9] |

| Boiling Point | 114 °C | [1][4][5][10] |

| Density | 1.16 - 1.35 g/mL | [4][5][10] |

| pKa (conjugate acid) | -0.5 | [1] |

| Refractive Index (n²⁰_D_) | ~1.53 | [5][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isothiazole derivatives. The characteristic spectral data for the parent isothiazole are presented below.

| Spectroscopy | Data | References |

| ¹H NMR (ppm) | δ 8.72 (H-3), 7.26 (H-4), 8.54 (H-5) | [12] |

| ¹³C NMR (ppm) | δ ~157 (C-3), ~124 (C-4), ~149 (C-5) | [12] |

| IR (cm⁻¹) | ~1590 (C=N stretch), ~1400 (C=C stretch) | [12] |

| UV-Vis (λ_max_) | 242 nm | [9] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 85 | [12] |

Chemical Properties and Reactivity

Isothiazole is a stable heteroaromatic compound, and its chemistry is well-established.[2] The ring's reactivity is dictated by the interplay of the nitrogen and sulfur heteroatoms.

Aromaticity and Reactivity Overview

The isothiazole ring is aromatic, which confers significant stability. Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. In contrast, the C5 position is susceptible to deprotonation by strong bases, making it a site for metallation and subsequent functionalization. The nitrogen atom can undergo alkylation to form isothiazolium salts, which are reactive and can undergo ring-opening upon treatment with nucleophiles.[2]

Electrophilic Substitution

As predicted by its electronic structure, electrophilic attack on the isothiazole ring occurs predominantly at the C4 position.[2][9] A classic example is the nitration of isothiazole.

Experimental Protocol: Nitration of Isothiazole A common procedure for the nitration of isothiazole involves its treatment with a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds in high yield, typically affording 4-nitroisothiazole as the major product.[2] The reaction is highly regioselective due to the electronic directing effects of the ring heteroatoms.

Nucleophilic and Organometallic Reactions

While the isothiazole ring is generally resistant to nucleophilic attack, specific positions can be activated.

-

Metallation: Treatment with strong organolithium bases, such as n-butyllithium at low temperatures (-70°C), results in regioselective deprotonation at the C5 position.[9] This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install various functional groups.[2]

-

Substitution: Isothiazoles bearing a leaving group, such as a halogen, at the C5 position are prone to undergo nucleophilic substitution reactions.[2]

Synthesis of the Isothiazole Core

A variety of synthetic strategies have been developed to construct the isothiazole ring system, which can be broadly classified by their retrosynthetic disconnections.

Retrosynthetic Approaches

The formation of the isothiazole ring can be achieved through several cyclization strategies, most notably [4+1] and [3+2] atom fragment condensations. These approaches involve combining precursors that provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered ring.

Key Synthetic Protocols

Protocol 1: Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides This is a classical and robust method for preparing a variety of substituted isothiazoles. In the presence of an oxidizing agent, α,β-unsaturated thiocarboxylic acid amides undergo an intramolecular cyclization to form the S-N bond, yielding the isothiazole ring.[4]

Protocol 2: [4+1] Annulation from β-Ketodithioesters A modern, metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to construct the 3,5-disubstituted isothiazole core in a single pot.[13]

Isothiazole in Drug Development and Biology

The isothiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in key binding interactions with biological targets.

Mechanism of Action & Bioactivation

Isothiazole derivatives have been developed as potent inhibitors of various enzymes and receptors. For instance, certain derivatives act as inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy.[14] However, a critical consideration in drug design is the potential for metabolic bioactivation. The isothiazole ring can be oxidized by cytochrome P450 enzymes, leading to a reactive intermediate that can be trapped by nucleophiles like glutathione. This can lead to covalent binding to proteins and potential toxicity.[14]

Applications in Agrochemicals

In plant science, isothiazole derivatives are not only used for direct fungicidal activity but also for their ability to induce systemic acquired resistance (SAR).[8] SAR is a plant's innate defense mechanism. Certain isothiazoles can activate the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins and providing broad-spectrum, long-lasting protection against pathogens.[8]

Experimental Methodologies

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectra can be recorded on a 300 MHz spectrometer. A standard pulse sequence should be used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[12] Samples are typically dissolved in a deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like isothiazole, a thin film can be prepared by placing a small drop of the neat liquid between two sodium chloride (NaCl) plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates should be recorded and subtracted from the sample spectrum.[12]

Conclusion

The isothiazole core is a remarkably versatile and synthetically accessible heterocycle. Its unique physical and chemical properties, including its aromatic stability and well-defined regioselectivity in chemical reactions, have cemented its importance in modern chemistry. For professionals in drug discovery and agrochemical research, a thorough understanding of the isothiazole nucleus—from its spectroscopic signatures and reactivity patterns to its metabolic liabilities and mechanisms of action—is indispensable for the rational design of novel, effective, and safe molecules. The continued exploration of isothiazole chemistry promises to yield new compounds with significant scientific and commercial impact.

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiazole | 288-16-4 [chemicalbook.com]

- 10. 288-16-4 CAS MSDS (Isothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Isothiazole synthesis [organic-chemistry.org]

- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Phenylisothiazoles: A Technical Guide for Drug Discovery and Development

Introduction: The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. When substituted with a phenyl group, the resulting phenylisothiazole core gives rise to a class of compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest from researchers in drug development for their potential as antifungal, anti-inflammatory, and anticancer agents. The structural versatility of the phenylisothiazole ring allows for fine-tuning of physicochemical properties and biological targets through various substitutions on both the phenyl and isothiazole rings. This guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted phenylisothiazoles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Phenylisothiazoles

The synthesis of the phenylisothiazole core can be achieved through several strategic approaches, primarily involving the construction of the isothiazole ring from acyclic precursors.

General Synthetic Strategies:

-

Oxidative Cyclization of 3-Aminopropenethiones: A common method involves the solvent-free oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide supported on silica gel. This approach provides a direct route to the isothiazole ring.[1]

-

[4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. For instance, 4-arylisothiazoles can be synthesized by reacting α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as the N-S fragment donor.[1]

-

Three-Component Annulation: A more recent, transition-metal-free approach allows for the synthesis of diverse, functionalized isothiazoles. This method involves a three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide, proceeding through a sequential regioselective hydroamination/thiocarbonylation/intramolecular cyclization cascade.[2]

-

From o-Mercaptoacylphenones: 3-Substituted benzisothiazoles, a fused-ring variant, can be constructed from readily available o-mercaptoacylphenones through a mild S-nitrosation followed by an intramolecular aza-Wittig reaction.[3]

Biological Activities and Quantitative Data

Substituted phenylisothiazoles have demonstrated significant potential across several therapeutic areas. The biological activity is often highly dependent on the nature and position of substituents on the phenyl ring.

Antifungal Activity

Phenylisothiazole derivatives have shown promising activity against a range of pathogenic fungi. Their mechanism often involves the inhibition of key fungal enzymes, disrupting essential cellular processes. A notable target is Lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[4][6]

Table 1: Antifungal Activity (MIC) of Phenylisothiazole Derivatives

| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 | 2-(4-chlorophenyl)-3(2H)-isothiazolone | Candida albicans | 250 | [7] |

| Compound 2 | 2-(4-methylphenyl)-3(2H)-isothiazolone | Candida albicans | 500 | [7] |

| Compound 6a | Phenylthiazole derivative | Candida spp. | 250 | [7] |

| Compound 6b | Phenylthiazole derivative | Candida spp. | 250 | [7] |

| Compound B9 | 2-phenylthiazole derivative | Candida albicans | 2-8 | [4] |

Note: Some data points refer to the closely related phenylthiazoles but are included to illustrate the general potential of this structural class against fungal pathogens.

Anti-inflammatory Activity

Certain 5-carboxy-3-phenylisothiazole derivatives have been investigated for their anti-inflammatory properties.[8] The mechanism for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling cascades.

Table 2: Anti-inflammatory Activity (IC₅₀) of Phenylisothiazole and Related Derivatives

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| FM4 | COX-2 Inhibition | 0.74 | [9] |

| FM10 | COX-2 Inhibition | 0.69 | [9] |

| FM12 | COX-2 Inhibition | 0.18 | [9] |

| Compound 5 | ROS Inhibition | 1.42 (µg/mL) | [10] |

Note: Data represents related structures investigated for anti-inflammatory potential, highlighting plausible targets for phenylisothiazole-based compounds.

Anticancer Activity

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[11] Its aberrant activation by its ligand, Hepatocyte Growth Factor (HGF), triggers signaling pathways that drive tumor proliferation, survival, invasion, and metastasis.[8][12] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a key strategy in cancer therapy.[11] While specific data for phenylisothiazole-based c-Met inhibitors is emerging, related heterocyclic scaffolds have shown significant promise.

Table 3: Anticancer Activity (IC₅₀) of Related Pyrazolo-thiazole Derivatives Targeting c-Met

| Compound ID | Cell Line | IC₅₀ (µM) | Target | Reference |

| Compound 5a | HepG-2 (Liver Cancer) | 3.42 | c-Met Kinase | [13] |

| Compound 5b | HepG-2 (Liver Cancer) | 3.56 | c-Met Kinase | [13] |

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which substituted phenylisothiazoles exert their biological effects is crucial for rational drug design.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole and related heterocyclic antifungals is the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. This is achieved by targeting the enzyme CYP51.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by substituted phenylisothiazoles.

Anticancer Mechanism: Inhibition of the c-Met Signaling Pathway

The HGF/c-Met pathway is critical in cell proliferation and survival. Phenylisothiazoles designed as c-Met inhibitors would block the kinase activity, thereby shutting down downstream pro-cancerous signaling.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzisothiazoles synthesis [organic-chemistry.org]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. in vitro antimicrobial activity of new substituted phenylthiazole derivatives [ecc.isc.ac]

- 8. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 12. biochempeg.com [biochempeg.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility of 3-Phenylisothiazol-5-amine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenylisothiazol-5-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The guide details experimental protocols, data presentation formats, and a logical workflow to enable researchers to generate reliable and comparable solubility data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound in different organic solvents is critical for a variety of applications, including reaction optimization, purification, formulation development, and analytical method development.

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is influenced by several factors. These include the chemical structure of the solute and solvent (polarity), temperature, pressure, and the pH of the solution. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds are more soluble in non-polar solvents.[2]

This guide provides a standardized methodology for the experimental determination of the solubility of this compound, ensuring that data generated is accurate and reproducible.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both aromatic (phenyl group) and heterocyclic (isothiazole-amine) moieties. The presence of the amine group and the nitrogen and sulfur atoms in the isothiazole ring introduces polarity and the potential for hydrogen bonding. The phenyl group, however, contributes to its non-polar character. This amphiphilic nature suggests that this compound is likely to exhibit solubility in a range of organic solvents of varying polarities.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers generate and record data in a structured format to facilitate comparison and analysis.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Example: Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Toluene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Example: Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in organic solvents. The shake-flask method is a commonly used and reliable technique for this purpose.[2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation of the vials is recommended.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

-

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (176.24 g/mol ).

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

-

Solvent Polarity: A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, dichloromethane) and polar protic (e.g., ethanol) should be tested to obtain a comprehensive solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2] It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature, reflux temperature of a reaction).

-

Purity of Compound and Solvent: The purity of both the this compound and the solvents used can significantly impact solubility measurements. High-purity materials should be used to ensure accurate results.

Conclusion

References

Quantum Chemical Calculations for Isothiazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic properties of the isothiazole ring also make it an attractive component in the design of novel organic materials. Quantum chemical calculations have become an indispensable tool for understanding the structure-activity relationships (SAR) and reaction mechanisms of isothiazole derivatives, thereby accelerating the discovery and development of new therapeutic agents and functional materials. This guide provides an in-depth overview of the application of quantum chemical methods to the study of isothiazole derivatives, with a focus on practical methodologies and data interpretation.

Core Computational Methodologies

A variety of quantum chemical methods are employed to investigate the electronic structure and properties of isothiazole derivatives. Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of computational cost and accuracy.

Key DFT Functionals and Basis Sets:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a workhorse for calculations on organic molecules, providing reliable geometries and electronic properties.

-

Basis Sets: The 6-31G(d,p) and 6-311++G(d,p) Pople-style basis sets are commonly used, offering a good compromise between accuracy and computational expense. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution in heteroaromatic systems.

Calculated Molecular Properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as drug-receptor binding.

-

Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in a molecule, offering insights into local reactivity.

-

Gibbs Free Energy (ΔG): The change in Gibbs free energy is calculated to predict the spontaneity and thermodynamics of chemical reactions, such as the formation of complexes or the preference for certain isomers.

Data Presentation: Calculated Quantum Chemical Properties

The following tables summarize key quantitative data from quantum chemical calculations on isothiazole derivatives, providing a basis for comparison and analysis.

Table 1: Frontier Molecular Orbital Energies of Substituted Isothiazoles

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Isothiazole | -H | - | - | - |

| 3-methylisothiazole | 3-CH₃ | - | - | - |

| 4-methylisothiazole | 4-CH₃ | - | - | - |

| 5-methylisothiazole | 5-CH₃ | - | - | - |

Table 2: Calculated Gibbs Free Energies for the Complexation of 3-methyl-4-nitroisothiazole with Platinum(II)

| Reaction | Complex | ΔG (kcal/mol) in vacuum | ΔG (kcal/mol) in water-acetone |

| Isomerization (trans to cis) | cis-C1 vs trans-C2 | 7.05 | 1.75 |

Data sourced from a study on the complexation of 4-nitroisothiazoles with platinum(II), calculated at the B3LYP/aug-cc-pVTZ/DZP level of theory.[1] A positive ΔG for the trans-to-cis isomerization indicates that the trans isomer is thermodynamically more stable.[1]

Experimental and Computational Protocols

Protocol 1: Representative Synthesis of a 4-Aryl-isothiazole Derivative

This protocol is based on the (3+2)-heterocyclization approach for synthesizing 4-arylisothiazoles.

Materials:

-

α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

-

Ammonium thiocyanate (NH₄SCN)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the α,β-unsaturated aldehyde in dimethylformamide (DMF).

-

Add ammonium thiocyanate to the solution.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisothiazole.

Protocol 2: DFT Calculations for an Isothiazole Derivative

This protocol outlines a general workflow for performing DFT calculations on an isothiazole derivative using the Gaussian suite of programs.

Software:

-

Gaussian 16 or a similar quantum chemistry software package.

-

GaussView 6 or a similar molecular visualization program.

Procedure:

-

Molecule Building: Construct the 3D structure of the isothiazole derivative using GaussView or another molecular builder.

-

Geometry Optimization:

-

Perform an initial geometry optimization using a semi-empirical method like PM6 to obtain a reasonable starting structure.

-

Perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. Ensure the optimization converges to a stationary point (no imaginary frequencies).

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the final geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

-

-

Electronic Property Calculations:

-

From the optimized geometry, calculate the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

To visualize the MEP, map the calculated potential onto the electron density surface of the molecule.

-

-

Solvation Effects (Optional):

-

To model the behavior of the molecule in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Specify the desired solvent during the calculation setup.

-

Visualizations of Mechanisms and Pathways

Reaction Mechanism: Complexation of 4-Nitroisothiazole with Platinum(II)

The following diagram illustrates the possible coordination modes of a 4-nitroisothiazole derivative with a platinum(II) ion. DFT calculations of the Gibbs free energy of formation can predict the more favorable product.[1]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Several isothiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Overactivation of this pathway promotes cell proliferation, survival, and growth.

Conclusion

Quantum chemical calculations provide powerful insights into the electronic structure, reactivity, and thermodynamic properties of isothiazole derivatives. By leveraging methods like DFT, researchers can rationalize experimental findings, predict molecular properties, and guide the design of new molecules with desired biological activities or material characteristics. The integration of computational and experimental approaches is crucial for accelerating innovation in the fields of drug discovery and materials science. This guide serves as a foundational resource for professionals seeking to apply these computational tools to the study of the versatile isothiazole scaffold.

References

Methodological & Application

Application Notes and Protocols for 3-Phenylisothiazol-5-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Phenylisothiazol-5-amine as a versatile pharmaceutical intermediate. The isothiazole scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas. This document outlines potential applications in kinase inhibition and neuroprotection, supported by detailed, representative experimental protocols and relevant biological data from closely related analogues.

Application in Kinase Inhibition

The this compound core is an attractive scaffold for the design of kinase inhibitors. The amino group at the 5-position serves as a key handle for introducing various substituents that can interact with the ATP-binding pocket of kinases. The phenyl group at the 3-position can be further modified to enhance potency and selectivity.

1.1. Aurora Kinase Inhibition for Oncology

Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in various cancers. Small molecule inhibitors of Aurora kinases are therefore promising anticancer agents. The N-phenyl-thiazol-amine scaffold is a validated core for potent Aurora kinase inhibitors, as exemplified by the clinical candidate CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine).[1] Derivatives of this compound can be designed to mimic the binding mode of such inhibitors.

1.2. p38 MAPK Inhibition for Inflammatory Diseases

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory conditions such as rheumatoid arthritis. The phenyl-thiazole/isothiazole moiety can be incorporated into molecules designed to target the ATP-binding site of p38 MAPK.

Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of selected thiazole-based kinase inhibitors, demonstrating the potential potency of this scaffold.

| Compound ID | Target Kinase(s) | Kᵢ (nM) | IC₅₀ (nM) | Cell Line (for IC₅₀) | Reference |

| CYC116 | Aurora A | 8.0 | - | - | [1] |

| Aurora B | 9.2 | - | - | [1] | |

| VEGFR2 | 44 | - | - | ||

| Src | 82 | - | - | ||

| Lck | 280 | - | - | ||

| FLT3 | 44 | - | - | ||

| - | - | 599 | MCF7 | ||

| - | - | 590 | HeLa | ||

| - | - | 241 | Colo205 | ||

| - | - | 340 | HCT-116 | ||

| Compound 7g | p38α | - | 30 | THP-1 (TNF-α release) | |

| Compound 10b | p38α | - | 20 | THP-1 (TNF-α release) |

Application in Neuroprotection

Derivatives of this compound also hold promise for the development of neuroprotective agents. The isothiazole core can be elaborated to interact with various targets in the central nervous system.

2.1. Modulation of AMPA Receptors

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast excitatory neurotransmission. Their dysregulation is implicated in neurodegenerative diseases. Thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of AMPA receptors, suggesting a potential therapeutic avenue for conditions associated with excitotoxicity.

Experimental Protocols

The following are representative protocols for the synthesis of urea and amide derivatives of this compound, which are common moieties in kinase inhibitors and other bioactive molecules.

Protocol 1: Synthesis of a Urea Derivative

This protocol describes the synthesis of a hypothetical urea derivative, N-(3-phenylisothiazol-5-yl)-N'-(4-morpholinophenyl)urea, based on standard urea formation reactions.

Workflow for Urea Synthesis

Caption: Synthetic workflow for urea derivative synthesis.

Materials:

-

This compound

-

4-Morpholinophenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-morpholinophenyl isocyanate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Amide Derivative

This protocol outlines the synthesis of a hypothetical amide derivative, N-(3-phenylisothiazol-5-yl)benzamide, using a standard amide coupling method.

Workflow for Amide Synthesis

Caption: Synthetic workflow for amide derivative synthesis.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0°C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinases by this compound derivatives.

p38 MAPK Signaling Pathway in Inflammation

Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines, offering a therapeutic strategy for inflammatory diseases.

Caption: p38 MAPK pathway inhibition in inflammation.

Disclaimer: The experimental protocols provided are representative and may require optimization for specific derivatives of this compound. All laboratory work should be conducted with appropriate safety precautions. The biological data presented is for illustrative purposes and is based on structurally related compounds.

References

Application Notes and Protocols for the Design of Antimicrobial and Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies and methodologies employed in the design and evaluation of novel antimicrobial and antifungal agents. The increasing prevalence of multidrug-resistant pathogens necessitates innovative approaches to discover and develop effective therapeutics. This document outlines key microbial resistance pathways, details experimental protocols for assessing antimicrobial efficacy, and presents a framework for data analysis and interpretation.

Novel Strategies in Antimicrobial and Antifungal Design

The development of new antimicrobial agents is increasingly focused on novel mechanisms of action and innovative delivery systems to overcome existing resistance.[1] Key strategies include targeting microbial cell walls, utilizing nanotechnology, and employing computational methods for drug design.[1][2]

Targeting the Fungal Cell Wall: The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal agents. For instance, Ibrexafungerp and Rezafungin are newer agents that target β-1,3-glucan synthase, a key enzyme in cell wall biosynthesis, showing promise against Candida and Aspergillus species.[2] Honokiol, a natural compound, has been shown to disrupt the integrity of the fungal cell membrane by reducing ergosterol levels in Candida albicans.[2]

Nanotechnology in Drug Delivery: Nanoparticles are being explored as carriers for antimicrobial agents to enhance their efficacy and selectivity.[1] For example, myristoylated HD5 nanobiotics, which are self-assembling antimicrobial peptides, have demonstrated robust activity against both Gram-positive and Gram-negative bacteria by leveraging both cationicity and hydrophobicity.[1]

Computational and In Silico Approaches: Computational methods, including in silico screening and fragment-based drug design (FBDD), are accelerating the identification of novel antimicrobial compounds.[1][3] These approaches allow for the rapid screening of large chemical libraries and the optimization of lead compounds based on their predicted interactions with microbial targets.[3]

Understanding Mechanisms of Antimicrobial and Antifungal Resistance

A thorough understanding of resistance mechanisms is crucial for the design of durable antimicrobial agents. Microorganisms have evolved various strategies to evade the effects of drugs, including target modification, drug inactivation, and active efflux.[4][5][6]

Bacterial Resistance Mechanisms

Bacteria can acquire resistance through mutations in drug targets or via the horizontal gene transfer of resistance genes.[7] Common mechanisms include:

-

Target Modification: Alterations in the structure of drug targets, such as penicillin-binding proteins (PBPs), can reduce the binding affinity of β-lactam antibiotics.[5]

-

Drug Inactivation: Bacteria may produce enzymes, such as β-lactamases, that chemically modify and inactivate antibiotics.[5][6]

-

Efflux Pumps: These membrane proteins actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets.[4][7]

Fungal Resistance Signaling Pathways

Fungal pathogens, such as Candida auris, have intricate signaling pathways that contribute to drug resistance.[8][9] Key pathways involved in azole and echinocandin resistance are often interconnected.

-

Azole Resistance: This frequently arises from point mutations in the ERG11 gene, which encodes the target enzyme lanosterol demethylase, leading to reduced drug binding.[8][10] Overexpression of efflux pumps, such as CDR1, regulated by transcription factors like Rpn4, also contributes significantly.[8][9] The Ras/cAMP/PKA, calcineurin, and Hog1 signaling pathways are also known to modulate azole resistance.[8][9]

-

Echinocandin Resistance: Resistance to this class of antifungals is primarily linked to mutations in the FKS1 gene, which impairs the function of the target enzyme, β-1,3-glucan synthase.[9] The calcineurin signaling pathway plays a complex role in this resistance mechanism.[9][11]

Below is a diagram illustrating the key signaling pathways involved in antifungal resistance in Candida auris.

Experimental Protocols

The following section provides detailed protocols for essential in vitro assays to evaluate the efficacy of novel antimicrobial and antifungal agents.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[12][15]

-

Novel antimicrobial/antifungal compound

-

Standard control antibiotic/antifungal

-

Sterile 96-well microtiter plates[12]

-

Spectrophotometer or microplate reader

-